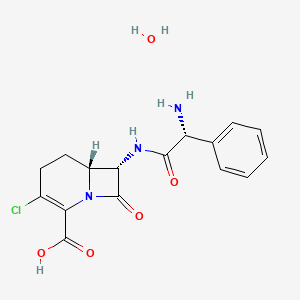

Loracarbef hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKKBAAPVOCIW-HSASPSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048718 | |

| Record name | Loracarbef monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121961-22-6 | |

| Record name | Loracarbef monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121961-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loracarbef hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121961226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loracarbef monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORACARBEF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X11EVM5SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loracarbef Hydrate's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Loracarbef and Penicillin-Binding Proteins

Loracarbef is a beta-lactam antibiotic belonging to the carbacephem class.[1] Its primary target within bacterial cells is a group of enzymes known as penicillin-binding proteins (PBPs). PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[1] By interfering with the function of these enzymes, loracarbef disrupts cell wall formation, leading to cell lysis and bacterial death.[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The core mechanism of loracarbef's action is the irreversible acylation of the serine residue at the active site of PBPs. This covalent modification inactivates the transpeptidase and carboxypeptidase functions of these enzymes, which are crucial for the cross-linking of peptidoglycan chains.[1] The inhibition of this process weakens the cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately leading to its demise.

Signaling Pathway of Peptidoglycan Synthesis Inhibition

The interaction of loracarbef with PBPs is a direct enzymatic inhibition rather than a complex signaling cascade. The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the point of inhibition by loracarbef.

Caption: Inhibition of peptidoglycan cross-linking by loracarbef.

Quantitative Data: Loracarbef Activity

While specific IC50 or Ki values for loracarbef against individual PBPs are not extensively reported in the literature, its antibacterial activity is well-documented through Minimum Inhibitory Concentration (MIC) data. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Susceptibility of Streptococcus pneumoniae to Loracarbef

| Penicillin Susceptibility | Loracarbef Susceptibility (%) |

| Susceptible | 99.5% |

| Intermediate | 32.9% |

Data derived from a study of 2,644 clinical isolates.[3]

Table 2: Clinical Efficacy of Loracarbef in Pneumonia

| Pathogen | Treatment Group | Favorable Clinical Response (%) | Pathogen Elimination (%) |

| S. pneumoniae & H. influenzae | Loracarbef | 100% | 97.4% |

| Amoxicillin/clavulanate | 92.3% | 92.3% |

Data from a single-blind study of 134 patients.[4]

Experimental Protocols for PBP Binding Assays

The following are detailed methodologies for key experiments that can be employed to determine the binding affinity of loracarbef for various PBPs.

Purification of Penicillin-Binding Proteins

Accurate determination of binding kinetics requires purified PBP preparations. A common method involves affinity chromatography.

Protocol: Affinity Purification of PBPs from E. coli

-

Membrane Preparation:

-

Grow E. coli cells to the desired optical density.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cells in the same buffer and lyse them using a French press or sonication.

-

Perform a low-speed centrifugation to remove cell debris.

-

Collect the supernatant and perform a high-speed centrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in buffer.

-

-

Affinity Chromatography:

-

Prepare an affinity column with a ligand that binds PBPs (e.g., ampicillin or another beta-lactam) covalently attached to a resin.

-

Solubilize the membrane preparation with a non-ionic detergent (e.g., Triton X-100).

-

Load the solubilized membrane fraction onto the affinity column.

-

Wash the column extensively with buffer to remove non-specifically bound proteins.

-

Elute the bound PBPs using a high concentration of a neutral hydroxylamine solution or a competing beta-lactam.

-

-

Protein Analysis:

-

Analyze the eluted fractions by SDS-PAGE to confirm the purity and identity of the PBPs.

-

Competitive Binding Assays

Competitive binding assays are used to determine the IC50 of a test compound (loracarbef) by measuring its ability to compete with a labeled ligand for binding to a PBP.

Protocol: Fluorescence Polarization (FP) Competition Assay

-

Reagents and Materials:

-

Purified PBP of interest.

-

Fluorescently labeled beta-lactam probe (e.g., BOCILLIN™ FL).

-

Loracarbef hydrate of known concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of the purified PBP.

-

Add varying concentrations of loracarbef.

-

Add a fixed concentration of the fluorescent beta-lactam probe.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the loracarbef concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Radiolabeled Competitive Binding Assay

-

Reagents and Materials:

-

Purified PBP of interest.

-

Radiolabeled penicillin (e.g., [³H]-benzylpenicillin).

-

This compound of known concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Assay Procedure:

-

In reaction tubes, combine a fixed concentration of the purified PBP with varying concentrations of loracarbef.

-

Add a fixed concentration of radiolabeled penicillin.

-

Incubate the reactions to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixtures through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand against the logarithm of the loracarbef concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Mandatory Visualizations

Experimental Workflow for PBP Binding Assay

The following diagram outlines the general workflow for a competitive PBP binding assay.

Caption: General workflow for a competitive PBP binding assay.

Conclusion

This compound is an effective beta-lactam antibiotic that targets and inhibits bacterial penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While specific quantitative data on its binding affinity to individual PBPs is limited, the experimental protocols detailed in this guide provide a clear path for researchers to determine these crucial parameters. A deeper understanding of the interactions between loracarbef and PBPs will aid in the development of novel and more potent antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. What is the mechanism of Loracarbef? [synapse.patsnap.com]

- 2. Loracarbef - Wikipedia [en.wikipedia.org]

- 3. Assessment of the susceptibility of Streptococcus pneumoniae to cefaclor and loracarbef in 13 countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loracarbef (LY163892) versus amoxicillin/clavulanate in bronchopneumonia and lobar pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Loracarbef: A Synthetic Carbacephem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef is a synthetic, orally administered carbacephem antibiotic, a class of β-lactam antibiotics structurally similar to second-generation cephalosporins.[1][2][3] Its unique carbacephem core, where a methylene group replaces the sulfur atom in the dihydrothiazine ring, confers greater chemical stability in solution compared to its cephalosporin analogue, cefaclor.[4][5] Loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against common Gram-positive and Gram-negative pathogens responsible for a variety of community-acquired infections. This guide provides a comprehensive technical overview of loracarbef, including its mechanism of action, in vitro activity, pharmacokinetic profile, clinical efficacy, safety data, and a detailed look at its chemical synthesis and mechanisms of resistance.

Mechanism of Action

Loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[6] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, loracarbef blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[1] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[8]

The following diagram illustrates the mechanism of action of Loracarbef at the bacterial cell wall.

Caption: Mechanism of Loracarbef action on bacterial cell wall synthesis.

In Vitro Activity

Loracarbef has demonstrated in vitro activity against a wide range of pathogens commonly associated with respiratory tract, urinary tract, and skin and soft tissue infections.[9][10]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values for loracarbef against various bacterial isolates.

| Organism | β-Lactamase Production | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Streptococcus pneumoniae | - | - | 0.25 - 2.0 | [9] |

| Streptococcus pyogenes | - | - | ≤0.06 - 1.0 | [9] |

| Staphylococcus aureus | + | - | 8.0 | [9] |

| Staphylococcus aureus | - | - | 1.0 - 2.0 | [9] |

| Haemophilus influenzae | + | - | 0.5 - 16.0 | [9] |

| Haemophilus influenzae | - | - | 0.25 - 8.0 | [9] |

| Moraxella catarrhalis | + | - | 0.5 - 8.0 | [9] |

| Moraxella catarrhalis | - | - | 0.12 - 0.25 | [9] |

| Escherichia coli | - | - | 1.0 - 25 | [9][11] |

| Klebsiella pneumoniae | - | - | 0.25 - 8.0 | [9] |

| Proteus mirabilis | - | - | 1.0 - 8.0 | [9] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity of loracarbef is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[12]

Broth Microdilution Method (per CLSI guidelines):

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Antibiotic Dilution: Serial twofold dilutions of loracarbef are prepared in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Microtiter plates containing the diluted antibiotic are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of loracarbef that completely inhibits visible growth of the organism.

The workflow for a typical antimicrobial susceptibility test is outlined below.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Loracarbef - Wikipedia [en.wikipedia.org]

- 3. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Industrial production of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Loracarbef | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical structure and properties of Loracarbef hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Loracarbef hydrate. It includes detailed experimental protocols and data presented for clarity and further research applications.

Chemical Identity and Structure

Loracarbef is a synthetic, orally administered carbacephem antibiotic.[1] It is structurally related to cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, which confers greater chemical stability in solution.[2] Loracarbef is typically used in its monohydrate form.[][4]

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | [] |

| CAS Number | 121961-22-6 | [] |

| Molecular Formula | C₁₆H₁₈ClN₃O₅ | [] |

| Molecular Weight | 367.78 g/mol | [][4] |

| SMILES | C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | [] |

| InChI | InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1 | [] |

Physicochemical Properties

This compound exists as a white to off-white solid.[] Its pH-solubility profile is U-shaped, which is characteristic of zwitterionic cephalosporins.[5] The compound exhibits significantly greater stability in solution compared to cefaclor and other therapeutically useful cephalosporins.[5]

Table 2: Physicochemical Data of this compound

| Property | Value | Citation |

| Physical Appearance | White to Off-white Solid | [] |

| Melting Point | >196°C (decomposition) | [] |

| Solubility | Slightly soluble in aqueous acid | [] |

| Water Solubility | 0.325 mg/mL | [6] |

| LogP | 0.5 | [2] |

| pKa (Strongest Acidic) | 2.93 | [6] |

| pKa (Strongest Basic) | 7.23 | [6] |

| Protein Binding | 25% | [1] |

Mechanism of Action

As a β-lactam antibiotic, Loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][7] This action is bactericidal.[8]

-

Target Binding: Loracarbef binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][8]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4][7]

-

Cell Lysis: The disruption of the cell wall's structural integrity leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9]

Caption: Mechanism of action of Loracarbef.

Experimental Protocols

The crystalline monohydrate form of Loracarbef can be prepared from various solvates, such as an isopropanolate or a bis(DMF)solvate.[10][11] A general procedure involves converting these solvates to an anhydrous form and then hydrating it.

Protocol for Conversion of Loracarbef Isopropanolate to Monohydrate:

-

Drying: Loracarbef isopropanolate wet cake is placed in a fluid bed dryer. The material is dried at a temperature of approximately 63°C to 65°C until the residual isopropanol content is minimal, resulting in crystalline loracarbef anhydrate.[11]

-

Hydration: The loracarbef anhydrate is then placed in a controlled humidity environment (e.g., a vacuum oven with a water source) at a relative humidity of approximately 100% and a temperature of 40-45°C.[11]

-

Final Drying: The resulting hydrated product is removed and placed in a vacuum oven at 40-45°C under a slight nitrogen sweep to remove excess surface water without affecting the water of hydration.[11]

Caption: Workflow for Loracarbef monohydrate synthesis.

HPLC is a standard method for the determination and quantification of Loracarbef in biological matrices like plasma, serum, and urine.[12]

Protocol for HPLC Analysis:

-

Sample Preparation (Plasma): Antibiotics are extracted from plasma using C18 solid-phase extraction cartridges.[12]

-

Sample Preparation (Urine): Urine samples are diluted with water and can be directly injected into the HPLC system.[12]

-

Chromatographic Conditions:

-

Quantitation: The limit of quantitation is typically around 0.5 µg/mL for Loracarbef.[12]

A combination of analytical techniques is employed to characterize pharmaceutical hydrates like this compound.

-

X-Ray Diffraction (XRD): Single crystal (SCXRD) and powder (PXRD) X-ray diffraction are used to determine the crystal structure and confirm the crystalline form.[5][13]

-

Thermal Analysis:

-

Spectroscopy: Techniques like Fourier-transform infrared (FT-IR), Raman, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide information about the water molecules' environment within the crystal lattice.[13]

-

Gravimetric Analysis: Dynamic vapor sorption (DVS) is used to study the kinetics of water sorption and desorption, providing insights into the stability of the hydrate at different relative humidities.[13]

References

- 1. Loracarbef - Wikipedia [en.wikipedia.org]

- 2. Loracarbef | C16H16ClN3O4 | CID 5284585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Loracarbef monohydrate | 76470-66-1 | FL24931 | Biosynth [biosynth.com]

- 5. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Loracarbef? [synapse.patsnap.com]

- 8. What is Loracarbef used for? [synapse.patsnap.com]

- 9. loracarbef, Lorabid: Drug Facts, Side Effects and Dosing [medicinenet.com]

- 10. EP0627429A1 - Loracarbef isopropanolate and a process for converting loracarbef isopropanolate to loracarbef monohydrate - Google Patents [patents.google.com]

- 11. US5580977A - Process for preparing loracarbef monohydrate - Google Patents [patents.google.com]

- 12. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Loracarbef Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef, a synthetic carbacephem antibiotic, is structurally analogous to the second-generation cephalosporin, cefaclor. Its enhanced chemical stability, conferred by the substitution of a sulfur atom with a methylene group in the dihydrothiazine ring, has made it a subject of significant interest in antibiotic research and development. This technical guide provides a comprehensive overview of a key enantioselective synthesis pathway for Loracarbef hydrate, detailing the critical transformations, key intermediates, and experimental protocols.

Core Synthesis Pathway: An Enantioselective Approach

A notable and efficient enantioselective synthesis of Loracarbef begins with the chiral starting material, (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA). This pathway leverages key chemical transformations, including a Mitsunobu reaction for azetidinone ring formation and a Dieckmann cyclization to construct the bicyclic carbacephem core. The final steps involve the introduction of the phenylglycyl side chain and purification to yield the desired this compound.

The synthesis can be conceptually divided into the following key stages:

-

Formation of the β-Lactam Ring: Protection of the amino and carboxylic acid functionalities of AHHA is followed by an intramolecular Mitsunobu reaction to yield the pivotal azetidinone (β-lactam) intermediate.

-

Construction of the Carbacephem Nucleus: Subsequent chemical modifications lead to a diester intermediate, which then undergoes an intramolecular Dieckmann cyclization to form the characteristic bicyclic core of Loracarbef.

-

Side Chain Acylation and Deprotection: The carbacephem nucleus is acylated with an activated derivative of D-phenylglycine to introduce the essential side chain. Finally, removal of protecting groups affords Loracarbef.

-

Formation of this compound: The final step involves the controlled crystallization of Loracarbef in the presence of water to produce the stable monohydrate form, which is often the desired solid-state form for pharmaceutical applications.

Key Intermediates

The synthesis of this compound involves several crucial intermediates, the structures of which are pivotal to the successful construction of the final molecule.

| Intermediate Name | Structure | Role in Synthesis |

| (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid (AHHA) | A chiral, non-proteinogenic amino acid that serves as the starting material, providing the necessary stereochemistry for the final product. | |

| Protected AHHA Derivative | The amino and carboxyl groups of AHHA are protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include Boc for the amine and benzyl or silyl esters for the acid. | |

| Azetidinone Intermediate | A four-membered β-lactam ring formed via an intramolecular Mitsunobu reaction. This is a critical step in building the core structure of β-lactam antibiotics. | |

| Diester Precursor for Dieckmann Cyclization | A linear molecule containing two ester functionalities, strategically positioned to allow for intramolecular cyclization to form the six-membered ring of the carbacephem nucleus. | |

| Carbacephem Nucleus | The bicyclic core structure of Loracarbef, formed after the Dieckmann cyclization. This intermediate is then ready for the addition of the side chain. | |

| Loracarbef Anhydrate/Solvates | The final antibiotic molecule before the formation of the stable hydrate. It may exist as an anhydrous solid or as a solvate with solvents like isopropanol or dimethylformamide (DMF).[1] |

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established methodologies. Specific reagents, conditions, and yields may vary depending on the exact protecting groups and reagents used.

Formation of the Azetidinone Intermediate via Mitsunobu Reaction

-

Protection of AHHA: The amino group of (2S,3S)-2-amino-3-hydroxy-6-heptenoic acid is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. The carboxylic acid is typically protected as a benzyl ester.

-

Mitsunobu Reaction: The protected AHHA derivative is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction results in the formation of the azetidinone ring with inversion of stereochemistry at the hydroxyl-bearing carbon.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to isolate the azetidinone intermediate.

Dieckmann Cyclization for Carbacephem Core Synthesis

-

Preparation of the Diester Precursor: The azetidinone intermediate from the previous step undergoes a series of transformations to introduce a second ester functionality at the appropriate position, creating the diester precursor for the Dieckmann cyclization. This may involve ozonolysis of a terminal alkene followed by esterification.

-

Intramolecular Cyclization: The diester is dissolved in an anhydrous, non-polar solvent like toluene or xylene. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added portion-wise at an elevated temperature. The reaction is stirred under an inert atmosphere until the cyclization is complete.

-

Work-up and Purification: The reaction is quenched by the addition of a weak acid. The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester (the carbacephem nucleus) is then purified by chromatography or crystallization.

Side Chain Acylation and Deprotection

-

Acylation: The carbacephem nucleus is dissolved in a suitable solvent, and a protected D-phenylglycine derivative (e.g., the Dane salt) is added in the presence of a coupling agent.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acid treatment for Boc groups) to yield Loracarbef.

Preparation of Loracarbef Monohydrate

A common industrial practice involves the conversion of a Loracarbef solvate (e.g., isopropanolate or DMF solvate) to the monohydrate.[1]

-

Formation of a Solvate: Loracarbef can be crystallized from a solvent system containing an alcohol like isopropanol or from dimethylformamide to form a crystalline solvate.[1]

-

Conversion to Monohydrate: The isolated Loracarbef solvate is then exposed to a high-humidity environment at a controlled temperature. This process allows for the displacement of the solvent molecules from the crystal lattice by water molecules, resulting in the formation of the stable Loracarbef monohydrate.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of Loracarbef. It is important to note that these values are representative and can be influenced by the specific reaction conditions and scale of the synthesis.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Mitsunobu Reaction | Protected AHHA | Triphenylphosphine, Diisopropyl azodicarboxylate | THF | 0 to 25 | 70-85 |

| Dieckmann Cyclization | Diester Precursor | Sodium hydride or Potassium tert-butoxide | Toluene | 80-110 | 60-75 |

| Side Chain Acylation | Carbacephem Nucleus | Protected D-phenylglycine, Coupling agent | Dichloromethane | 0 to 25 | 80-90 |

| Formation of Monohydrate from Solvate | Loracarbef Isopropanolate | Water vapor (high humidity) | N/A | 50-60 | >95 |

Synthesis Pathway Diagram

Caption: Enantioselective synthesis pathway of this compound from AHHA.

Logical Relationship Diagram

Caption: Logical workflow for the synthesis and formulation of this compound.

References

In Vitro Antibacterial Spectrum of Loracarbef Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic, orally administered carbacephem antibiotic. Structurally similar to second-generation cephalosporins, it exhibits a broad spectrum of activity against many common Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Loracarbef hydrate, including quantitative susceptibility data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Mechanism of Action

Loracarbef, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] This binding acylates the PBPs, rendering them inactive and preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

In Vitro Antibacterial Spectrum

The in vitro activity of this compound is summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables present the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Loracarbef against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of Loracarbef Against Common Respiratory Pathogens

| Bacterial Species | β-lactamase Status | MIC90 (µg/mL) |

| Streptococcus pneumoniae | - | 0.25 - 2.0[3] |

| Haemophilus influenzae | Negative | 0.25 - 8.0[3] |

| Positive | 0.5 - 16.0[3] | |

| Moraxella catarrhalis | Negative | 0.12 - 0.25[3] |

| Positive | 0.5 - 8.0[3] | |

| Streptococcus pyogenes | - | ≤0.06 - 1.0[3] |

Table 2: In Vitro Activity of Loracarbef Against Common Urinary Tract Pathogens

| Bacterial Species | MIC90 (µg/mL) |

| Escherichia coli | 2.0 - 25[3] |

| Klebsiella pneumoniae | 0.25 - 8.0[3] |

| Proteus mirabilis | 1.0 - 8.0[3] |

Table 3: In Vitro Activity of Loracarbef Against Common Skin and Soft Tissue Infection Pathogens

| Bacterial Species | β-lactamase Status | MIC90 (µg/mL) |

| Staphylococcus aureus | Negative | 1.0 - 2.0[3] |

| Positive | 8.0[3] | |

| Streptococcus pyogenes | - | ≤0.06 - 1.0[3] |

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) of this compound is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Broth Microdilution Method

This method involves preparing serial dilutions of Loracarbef in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[6][7]

1. Preparation of Loracarbef Stock Solution:

-

A stock solution of this compound is prepared at a concentration of at least 1000 µg/mL in a suitable solvent.[6]

2. Preparation of Dilution Series:

-

A two-fold serial dilution of the Loracarbef stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the microtiter plate to achieve the desired concentration range.[6][8]

3. Inoculum Preparation:

-

The bacterial inoculum is prepared by suspending colonies from an 18- to 24-hour agar plate in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9]

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

4. Inoculation and Incubation:

-

Each well containing the diluted Loracarbef and a positive control well (broth with inoculum but no antibiotic) are inoculated with the standardized bacterial suspension.[6][7] A negative control well (broth only) is also included.[7]

-

The plate is incubated at 35°C for 16-20 hours in ambient air.[10]

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of Loracarbef that completely inhibits visible bacterial growth.[6]

Agar Dilution Method

In this method, varying concentrations of Loracarbef are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is then spot-inoculated with a standardized bacterial suspension.[11][12]

1. Preparation of Loracarbef-Agar Plates:

-

A series of two-fold dilutions of Loracarbef is prepared.

-

Each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into sterile petri dishes.[11] A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared to a turbidity matching a 0.5 McFarland standard.[9]

-

The final inoculum applied to the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[11]

3. Inoculation and Incubation:

-

A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the agar plates, starting from the lowest to the highest concentration of Loracarbef.

-

The plates are incubated at 35°C for 16-20 hours.[11]

4. Interpretation of Results:

-

The MIC is the lowest concentration of Loracarbef at which there is no visible growth of the test organism.[11]

Conclusion

This compound demonstrates a broad in vitro antibacterial spectrum against many common pathogens responsible for respiratory, urinary tract, and skin and soft tissue infections. The determination of its in vitro activity through standardized MIC testing protocols, such as broth microdilution and agar dilution, is crucial for its appropriate clinical application and for ongoing surveillance of antimicrobial resistance. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with this carbacephem antibiotic.

References

- 1. What is the mechanism of Loracarbef? [synapse.patsnap.com]

- 2. What is Loracarbef used for? [synapse.patsnap.com]

- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. google.com [google.com]

- 8. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 9. Loracarbef | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Loracarbef Hydrate under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of loracarbef hydrate under acidic conditions, with a focus on its degradation pathways and the methodologies used for its analysis. Loracarbef, a synthetic carbacephem antibiotic, exhibits a U-shaped pH-stability profile, characteristic of many zwitterionic cephalosporins, with its maximum stability near its isoelectric point.[1] However, under acidic conditions, it undergoes degradation through several mechanisms. This document details the identified degradation products and the pathways leading to their formation.

Degradation Products of Loracarbef in Acidic Conditions

Forced degradation studies of loracarbef in moderately acidic aqueous solutions (pH range 2.7–4.3) have led to the isolation and characterization of ten primary degradation products.[2] These products arise from three main pathways: hydrolysis of the β-lactam ring with subsequent structural rearrangements, intermolecular reactions forming dimers, and oxidation of the primary amine.[2]

A summary of the degradation products identified by Skibic et al. (1993) is presented below.

| Degradation Product Category | Number of Compounds Identified | General Formation Pathway | Analytical Techniques Used for Characterization |

| β-Lactam Ring Hydrolysis Products | 5 | Hydrolysis of the β-lactam ring followed by structural changes in the six-membered heterocyclic ring. | Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2] |

| Dimeric Compounds | 4 | Intermolecular reactions of loracarbef leading to the formation of peptide linkages. | Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2] |

| Oxidation Product | 1 | Oxidation of the primary amine to a hydroxylamine. | Preparative Reversed-Phase HPLC, Mass Spectrometry, Magnetic Resonance Spectroscopy.[2] |

Experimental Protocols

The methodologies employed in studying the degradation of loracarbef are crucial for obtaining reliable and reproducible results. Below are detailed protocols, both specific to a key study on loracarbef and a general protocol for forced degradation studies.

Specific Protocol for Acidic Degradation of Loracarbef (Based on Skibic et al., 1993)

This protocol outlines the experimental procedure used to identify the degradation products of loracarbef in an acidic aqueous environment.

-

Preparation of Degradation Samples:

-

An aqueous solution of loracarbef is prepared.

-

The pH of the solution is adjusted to a moderately acidic range (e.g., pH 2.7–4.3) using a suitable acid.

-

The solution is then subjected to stress conditions, such as elevated temperature, to accelerate degradation.

-

-

Isolation of Degradation Products:

-

The stressed solution, containing a mixture of loracarbef and its degradation products, is subjected to preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

-

Fractions corresponding to individual degradation products are collected.

-

-

Structure Elucidation:

-

The isolated degradation products are characterized using a combination of spectroscopic techniques:

-

General Protocol for Forced Degradation Studies under Acidic Conditions

This protocol provides a general framework for conducting forced degradation studies on pharmaceutical substances under acidic conditions, in line with ICH guidelines.

-

Preparation of Stock Solution:

-

A stock solution of the drug substance is prepared in a suitable solvent. A concentration of 1 mg/mL is often recommended.

-

-

Acidic Stress Conditions:

-

The drug solution is treated with an acid, typically 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3]

-

The study is often initiated at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50–70°C) to accelerate the process.[4]

-

Samples are withdrawn at various time points to monitor the extent of degradation. A target degradation of 5-20% is generally considered optimal.[3]

-

-

Sample Neutralization:

-

After the desired level of degradation is achieved, the samples are neutralized with a suitable base (e.g., sodium hydroxide) to stop the reaction.

-

-

Analytical Method:

-

A stability-indicating analytical method, most commonly a reversed-phase HPLC method with UV or photodiode array (PDA) detection, is used to separate the drug from its degradation products.[5][6][7]

-

The method must be validated to ensure it is specific, accurate, and precise for the quantification of the drug and its degradants.

-

-

Peak Purity and Mass Balance:

-

Peak purity analysis is performed to ensure that the chromatographic peak of the active pharmaceutical ingredient (API) is not co-eluting with any degradation products.

-

Mass balance is calculated to account for the amount of drug degraded and the amount of degradation products formed.[8]

-

Degradation Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), visualize the degradation pathways of loracarbef under acidic conditions and a typical experimental workflow for a forced degradation study.

Caption: Proposed degradation pathways of loracarbef under acidic conditions.

Caption: General experimental workflow for a forced degradation study.

References

- 1. Pharmaceutical properties of loracarbef: the remarkable solution stability of an oral 1-carba-1-dethiacephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous acidic degradation of the carbacephalosporin loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. asianjpr.com [asianjpr.com]

- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Pharmacokinetics and Oral Bioavailability of Loracarbef Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to cephalosporins, it is characterized by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, which confers increased chemical stability. Administered orally, loracarbef has demonstrated efficacy against a range of common pathogens responsible for respiratory, skin, and urinary tract infections. A thorough understanding of its pharmacokinetic profile and oral bioavailability is crucial for optimizing therapeutic regimens and for the development of future antimicrobial agents. This technical guide provides an in-depth overview of the pharmacokinetics of loracarbef hydrate, compiling quantitative data, detailing experimental methodologies, and visualizing key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of loracarbef has been extensively studied in various populations, including adults, children, and individuals with renal impairment. The key parameters are summarized in the tables below.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of Loracarbef in Healthy Adults (Fasting State)

| Formulation | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |

| Capsule | 200 mg | ~8 | ~1.2 | - | ~1.0 |

| Capsule | 400 mg | ~14 | ~1.2 | 32 | ~1.0 |

| Suspension | 400 mg | ~17 | ~0.8 | - | ~1.0 |

Table 2: Single-Dose Pharmacokinetic Parameters of Loracarbef in Children (Fasting State)

| Formulation | Dose | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) |

| Suspension | 7.5 mg/kg | ~13 | 0.7 - 1.0 | ~1.0 |

| Suspension | 15 mg/kg | ~19-20.3 | 0.7 - 1.0 | ~1.0 |

Table 3: Effect of Food on Loracarbef Pharmacokinetics (400 mg Capsule in Adults)

| State | Cmax (µg/mL) | Tmax (hr) | AUC |

| Fasting | ~14 | ~1.2 | Unchanged |

| Fed | 50-60% lower | Delayed by 30-60 min | Unchanged |

Table 4: Pharmacokinetics of Loracarbef in Renal Impairment (Single Dose)

| Renal Function | Creatinine Clearance (mL/min/1.73 m²) | Half-life (hr) | Mean AUC (µg·hr/mL) |

| Normal | >80 | ~1.0 | 32 |

| Moderate Impairment | 10 - 49 | ~5.6 | - |

| Severe Impairment | <10 | ~32 | 1085 (no dialysis) / 103 (dialysis) |

Core Pharmacokinetic Processes

Loracarbef undergoes absorption, distribution, metabolism, and excretion (ADME) processes that determine its therapeutic efficacy and safety profile.

-

Absorption: Loracarbef is well-absorbed after oral administration, with approximately 90% of the dose being absorbed from the gastrointestinal tract[1][2]. The rate of absorption is influenced by the formulation and the presence of food. The suspension formulation leads to a higher peak plasma concentration (Cmax) and a shorter time to reach Cmax (Tmax) compared to the capsule formulation[3][4]. The ingestion of food decreases the Cmax and delays the Tmax, although the total extent of absorption, as measured by the area under the curve (AUC), remains unchanged[1][3].

-

Distribution: Following absorption, loracarbef is distributed into various body tissues. Approximately 25% of circulating loracarbef is bound to plasma proteins[5]. The drug achieves concentrations in middle-ear fluid that are about 48% of the corresponding plasma concentrations, which is significant for the treatment of otitis media[5]. It also penetrates well into interstitial fluid[3].

-

Metabolism: There is no evidence of metabolism of loracarbef in humans[2][5]. The drug is excreted from the body unchanged.

-

Excretion: Loracarbef is primarily eliminated by the kidneys, with virtually all of an orally administered dose being excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion[2][3]. This renal excretion is rapid in individuals with normal renal function, with a half-life of approximately one hour[5].

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. Below are outlines of typical experimental protocols used to assess the bioavailability and pharmacokinetics of loracarbef.

Bioequivalence and Pharmacokinetic Study in Healthy Adults

-

Study Design: A typical study would be a randomized, single-dose, two-period, crossover design. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least seven days is usually implemented between the two periods.

-

Subject Population:

-

Inclusion Criteria: Healthy adult male and non-pregnant, non-lactating female volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range. Subjects would have to provide written informed consent and have unremarkable findings from a physical examination, medical history, and clinical laboratory tests.

-

Exclusion Criteria: History or presence of clinically significant renal, hepatic, cardiovascular, or gastrointestinal disease; history of hypersensitivity to β-lactam antibiotics; use of any prescription or over-the-counter medications within a specified period before the study; and consumption of alcohol or caffeine-containing products for a defined period before and during the study.

-

-

Drug Administration:

-

Fasting Study: Subjects would fast overnight for at least 10 hours before receiving a single oral dose of loracarbef with a standardized volume of water. The fast would continue for a specified period (e.g., 4 hours) post-dose.

-

Fed Study: Following an overnight fast, subjects would consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration. The drug is then administered with a standardized volume of water.

-

-

Blood Sampling: Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hour) and at multiple time points post-dose. A typical sampling schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Plasma samples are typically prepared for analysis by solid-phase extraction.

-

Chromatographic Conditions: A high-performance liquid chromatographic (HPLC) method with ultraviolet (UV) detection is commonly used for the quantification of loracarbef in plasma. A reported method utilizes a Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column with UV detection at 265 nm[3]. The mobile phase composition would be optimized to achieve adequate separation of loracarbef from endogenous plasma components.

-

Method Validation: The analytical method is validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

-

Pharmacokinetic Study in Patients with Renal Impairment

-

Study Design: A single-dose, open-label, parallel-group study is often conducted. Subjects are stratified into groups based on their creatinine clearance (e.g., normal, mild, moderate, and severe renal impairment).

-

Subject Population: Subjects are recruited based on their degree of renal function. Key assessments include a thorough medical history, physical examination, and measurement of serum creatinine to estimate creatinine clearance.

-

Procedures: Following the administration of a single oral dose of loracarbef, serial blood and urine samples are collected over an extended period (e.g., 48-72 hours) to accurately characterize the prolonged elimination half-life in this population. Pharmacokinetic parameters are then calculated and correlated with the degree of renal impairment.

Mandatory Visualizations

Logical Relationships of Loracarbef Pharmacokinetics

Caption: ADME pathway of this compound.

Experimental Workflow for a Loracarbef Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic clinical trial.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by good oral absorption, distribution to key infection sites, lack of metabolism, and rapid renal excretion of the unchanged drug. The predictability of its pharmacokinetics is advantageous in clinical practice. However, dosage adjustments are necessary for patients with moderate to severe renal impairment due to the significant increase in the elimination half-life. The information compiled in this technical guide provides a comprehensive resource for researchers and drug development professionals working with loracarbef and other β-lactam antibiotics. The detailed data and methodological outlines can serve as a valuable reference for the design and interpretation of future pharmacokinetic and bioequivalence studies.

References

- 1. The safety profile of loracarbef: clinical trials in respiratory, skin, and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of renal dysfunction on the pharmacokinetics of loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of loracarbef, a potential metabolite, cefaclor and cephalexin in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

Loracarbef Hydrate: A Technical Overview of its Discovery, Development, and Scientific Foundation

A Report for Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef, a synthetic carbacephem antibiotic, represents a notable chapter in the history of antibacterial agent development. As an analog of cefaclor, its structural modifications conferred enhanced chemical stability, a desirable attribute for an oral antibiotic. This document provides a comprehensive technical overview of the discovery and development history of loracarbef hydrate. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical evaluations, and outlines the experimental methodologies employed in its assessment. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.

Introduction

Loracarbef is an orally administered, synthetic β-lactam antibiotic belonging to the carbacephem class.[1][2] Chemically, carbacephems are distinguished from the cephalosporin class by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring.[1] This structural alteration imparts greater chemical stability to the molecule in solution, allowing for storage at room temperature.[3] Developed by Eli Lilly, loracarbef was a significant achievement in the field of fully synthetic β-lactam antibacterials.[4] It was marketed under the trade name Lorabid.[1][3][5]

Discovery and Development History

The development of loracarbef was built upon earlier work on carbacephalosporins.[4] The kilogram-scale synthesis of loracarbef was a notable accomplishment, marking a leap forward in the complexity of antibacterial molecules that could be manufactured on an industrial scale through fully synthetic routes.[4] Loracarbef received FDA approval in December 1991.[6] The use of loracarbef was discontinued in the United States in 2006.[5][7]

Below is a logical diagram illustrating the key milestones in the discovery and development of this compound.

Caption: Key milestones in the this compound development timeline.

Mechanism of Action

Similar to other β-lactam antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6][8] The primary target of loracarbef is a group of enzymes known as penicillin-binding proteins (PBPs).[2][3] These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, loracarbef disrupts the cross-linking of peptidoglycan chains.[2][3] This interference leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2]

The following diagram illustrates the signaling pathway of Loracarbef's mechanism of action.

Caption: Mechanism of action of Loracarbef leading to bacterial cell death.

Quantitative Data

In Vitro Antimicrobial Activity

The in vitro activity of loracarbef has been evaluated against a wide range of bacterial pathogens. The following table summarizes the minimum inhibitory concentration (MIC90) values for several common pathogens.

| Pathogen | MIC90 (µg/mL) Range |

| Streptococcus pneumoniae | 0.25 - 2.0 |

| Moraxella catarrhalis (β-lactamase +) | 0.5 - 8.0 |

| Moraxella catarrhalis (β-lactamase -) | 0.12 - 0.25 |

| Haemophilus influenzae (β-lactamase +) | 0.5 - 16.0 |

| Haemophilus influenzae (β-lactamase -) | 0.25 - 8.0 |

| Escherichia coli | 2.0 - 25 |

| Klebsiella pneumoniae | 0.25 - 8.0 |

| Proteus mirabilis | 1.0 - 8.0 |

| Streptococcus pyogenes | ≤0.06 - 1.0 |

| Staphylococcus aureus (β-lactamase +) | 8.0 |

| Staphylococcus aureus (β-lactamase -) | 1.0 - 2.0 |

Data sourced from a review of literature on loracarbef's in vitro activity.

Pharmacokinetic Properties

Loracarbef is well-absorbed after oral administration and is primarily excreted unchanged in the urine. The table below summarizes key pharmacokinetic parameters.

| Parameter | Value |

| Absorption | ~90% |

| Protein Binding | 25% |

| Half-life (t½) | Approximately 1 hour |

| Time to Peak (Tmax) | Varies with formulation (capsule vs. suspension) |

| Excretion | Primarily renal, unchanged |

| Cmax (200 mg dose) | 8 mcg/ml |

| Cmax (15 mg/kg suspension in children) | 20.3 µg/mL |

Data compiled from various pharmacokinetic studies.[7]

Clinical Efficacy

Clinical trials demonstrated the efficacy of loracarbef in treating a variety of infections. The following table presents a summary of comparative clinical trial results for the treatment of bacterial pneumonia.

| Treatment Group | Dosage | Clinical Success Rate |

| Loracarbef | 400 mg twice daily | 97.6% |

| Amoxicillin/clavulanate | 500 mg three times a day | 92.3% |

| Amoxicillin | 500 mg three times a day | 95.0% |

Data from a series of clinical trials on the efficacy and safety of loracarbef in the treatment of bacterial pneumonia.[9]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of loracarbef was determined using standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Methodology: Broth microdilution or agar dilution methods were employed to determine the Minimum Inhibitory Concentration (MIC) of loracarbef against various bacterial isolates.

-

Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Incubation: The inoculated panels or plates were incubated under appropriate atmospheric conditions and temperatures for a specified duration (e.g., 18-24 hours).

-

MIC Determination: The MIC was recorded as the lowest concentration of loracarbef that completely inhibited visible growth of the organism. The MIC90 was then determined as the concentration at which 90% of the isolates were inhibited.

Clinical Trial Design: A Generalized Workflow

The clinical development of loracarbef involved numerous trials to establish its safety and efficacy. A generalized workflow for these comparative clinical trials is outlined below.

References

- 1. Effects of renal dysfunction on the pharmacokinetics of loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5580977A - Process for preparing loracarbef monohydrate - Google Patents [patents.google.com]

- 3. A national collaborative study of the in vitro activity of oral cephalosporins and loracarbef (LY 163892). Australian Group for the Study of Antimicrobial Resistance (AGAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic profile of loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbacephem Class of Beta-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbacephem class of beta-lactam antibiotics, with a primary focus on loracarbef, the most well-known member of this class. Carbacephems are synthetic analogues of cephalosporins, distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, which imparts greater chemical stability.[1][2][3] This structural modification has significant implications for the compound's stability and pharmacokinetic profile.[1]

Core Structure and Chemical Properties

Carbacephems are a unique class of beta-lactam antibiotics that bridge the structural features of penicillins and cephalosporins. The defining characteristic of a carbacephem is the replacement of the sulfur atom at position 1 of the cephem nucleus with a carbon atom.[2][4] This substitution to form a tetrahydropyridine ring results in a class of compounds with notable chemical stability, allowing for a wider range of structural modifications than is possible with the cephalosporin ring system.[1][3]

The increased stability of the carbacephem nucleus allows for the addition of highly electronegative side chains at the 3 or 3' position, which can enhance the microbiological activity of the compounds.[1] Loracarbef, the first clinically developed carbacephem, is structurally similar to cefaclor but possesses this characteristic carbacephem core.[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, carbacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][6] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.[7] The primary target of carbacephems is a group of enzymes known as penicillin-binding proteins (PBPs).[7]

The mechanism of action can be summarized in the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Carbacephems covalently bind to the active site of PBPs.[7] These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands.

-

Inhibition of Transpeptidation: By forming a stable acyl-enzyme complex with the PBPs, carbacephems block their enzymatic activity.[7] This prevents the formation of the peptidoglycan cross-links that provide strength and rigidity to the cell wall.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. The internal osmotic pressure of the bacterium then exceeds the strength of the compromised cell wall, resulting in cell lysis and death.[7]

Spectrum of Activity

Loracarbef demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria commonly associated with community-acquired infections.[5][7]

Gram-Positive Aerobes:

-

Staphylococcus aureus (including penicillinase-producing strains, but not methicillin-resistant strains)[8][9]

Gram-Negative Aerobes:

-

Haemophilus influenzae (including beta-lactamase producing strains)[7][10]

-

Moraxella catarrhalis (including beta-lactamase producing strains)[7][10]

-

Klebsiella pneumoniae[10]

-

Proteus mirabilis[10]

Quantitative Data

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for loracarbef against various common pathogens. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

| Organism | Beta-Lactamase Status | MIC90 (μg/mL) Range |

| Streptococcus pneumoniae | N/A | 0.25 - 2.0[10] |

| Streptococcus pyogenes | N/A | ≤0.06 - 1.0[10] |

| Staphylococcus aureus | Positive | 8.0[10] |

| Staphylococcus aureus | Negative | 1.0 - 2.0[10] |

| Haemophilus influenzae | Positive | 0.5 - 16.0[10] |

| Haemophilus influenzae | Negative | 0.25 - 8.0[10] |

| Moraxella catarrhalis | Positive | 0.5 - 8.0[10] |

| Moraxella catarrhalis | Negative | 0.12 - 0.25[10] |

| Escherichia coli | N/A | 2.0 - 25[10] |

| Klebsiella pneumoniae | N/A | 0.25 - 8.0[10] |

| Proteus mirabilis | N/A | 1.0 - 8.0[10] |

Pharmacokinetic Parameters of Loracarbef

The pharmacokinetic profile of loracarbef has been extensively studied in healthy adult volunteers.

| Parameter | 200 mg Capsule | 400 mg Capsule | 400 mg Suspension |

| Cmax (μg/mL) | ~8[1] | ~14[1] | ~17[1] |

| Tmax (hours) | ~1.2[1] | ~1.2[1] | ~0.8[1] |

| Plasma Half-life (hours) | ~1.0[11] | ~1.0[11] | ~1.0[11] |

| AUC (μg·h/mL) | Comparable across formulations[11] | Comparable across formulations[11] | Comparable across formulations[11] |

| Urinary Excretion (% of dose) | >90% (unchanged)[11] | >90% (unchanged)[11] | >90% (unchanged)[11] |

| Protein Binding (%) | ~25[1] | ~25[1] | ~25[1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of a carbacephem antibiotic against a bacterial isolate using the broth microdilution method.

Methodology:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the carbacephem antibiotic in an appropriate solvent.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the antibiotic stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).

-

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Binding Affinity Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a carbacephem for a specific PBP.

Methodology:

-

Reagent Preparation:

-

Purify the target PBP.

-

Prepare a stock solution of a fluorescently labeled beta-lactam tracer (e.g., BOCILLIN™ FL).

-

Prepare serial dilutions of the test carbacephem.

-

-

Assay Plate Preparation:

-

In a microplate (e.g., 384-well), add the purified PBP, the fluorescent tracer at a fixed concentration, and the serially diluted carbacephem.

-

Include controls with PBP and tracer only (maximum polarization) and tracer only (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2 hours).[12]

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for BOCILLIN™ FL).[12]

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the carbacephem concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the carbacephem that inhibits 50% of the tracer binding. The IC50 can then be used to calculate the inhibition constant (Ki).

-

Synthesis of Loracarbef

The synthesis of loracarbef is a multi-step process that has been a subject of significant research. An enantioselective synthesis has been developed, highlighting the complexity and precision required.[13] While detailed, proprietary industrial synthesis protocols are not fully public, the general approach involves the construction of the bicyclic carbacephem nucleus followed by the attachment of the appropriate side chains. One reported enantioselective synthesis begins with the enzyme-catalyzed condensation of glycine and 4-pentenaldehyde.[14] Subsequent steps involve β-lactam formation and Dieckmann cyclization to form the core structure.[14]

Clinical Applications and Significance

Loracarbef was developed as an oral antibiotic for the treatment of a variety of community-acquired infections.[7] Its clinical uses have included:

-

Respiratory Tract Infections: Including pharyngitis, tonsillitis, sinusitis, and acute bronchitis.[5]

-

Otitis Media: Particularly in pediatric patients.[8]

-

Skin and Skin Structure Infections: Uncomplicated infections caused by susceptible organisms.[8]

-

Urinary Tract Infections: Including cystitis.[8]

The development of carbacephems represented a significant advancement in the search for orally active, broad-spectrum beta-lactam antibiotics with enhanced chemical stability.[1] While loracarbef's use has been discontinued in some regions, the carbacephem scaffold remains an area of interest for the development of new antibacterial agents.[5]

References

- 1. drugs.com [drugs.com]

- 2. Carbacephem - Wikipedia [en.wikipedia.org]

- 3. The carbacephems: a new beta-lactam antibiotic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Loracarbef - Wikipedia [en.wikipedia.org]

- 6. Carbacephem [medbox.iiab.me]

- 7. Loracarbef: a new orally administered carbacephem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Loracarbef. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of loracarbef and effects of susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic profile of loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Loracarbef [drugfuture.com]

- 14. researchgate.net [researchgate.net]

Loracarbef Hydrate: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to the second-generation cephalosporins, it is distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, a modification that confers enhanced chemical stability.[1][2] This document provides a comprehensive technical overview of loracarbef hydrate, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antimicrobial activity. Detailed methodologies for its analysis and synthesis are also presented to support further research and development.

Physicochemical Properties

Loracarbef is a white to off-white solid.[3] It is administered orally and is primarily available as a monohydrate. The key properties of both the hydrated and anhydrous forms are summarized below.

Table 1: Molecular Formula and Weight

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₆H₁₈ClN₃O₅ | 367.78 |

| Anhydrous Loracarbef | C₁₆H₁₆ClN₃O₄ | 349.77 |

Table 2: Physicochemical Characteristics

| Property | Value |

| Appearance | White to off-white solid |

| IUPAC Name | (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate |

| Solubility | Slightly soluble in aqueous acid |

| Storage Temperature | -20°C |

Mechanism of Action

As a member of the β-lactam class of antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The process involves the acylation of penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.[8][10]

Caption: Mechanism of action of Loracarbef.

Pharmacokinetics

Loracarbef is well-absorbed orally, with approximately 90% of the dose absorbed from the gastrointestinal tract.[3] It is primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion.[3]

Table 3: Pharmacokinetic Parameters in Adults

| Parameter | Value | Notes |

| Oral Bioavailability | ~90% | [3] |

| Protein Binding | 25% | [3] |

| Half-life (t₁/₂) | 1.2 - 1.3 hours | [3][6] |

| Time to Peak (Tₘₐₓ) | 1.2 hours | For a 400 mg oral dose.[6] |

| Peak Plasma Conc. (Cₘₐₓ) | 17.8 mg/L | For a 400 mg oral dose.[6] |

| Peak Plasma Conc. (Cₘₐₓ) | 8 µg/mL | For a 200 mg oral dose.[3] |

| Excretion | >90% unchanged in urine | [1] |

Note: Administration with food can decrease the Cₘₐₓ and delay the Tₘₐₓ.[4]

Antimicrobial Spectrum

Loracarbef demonstrates in vitro activity against a range of common Gram-positive and Gram-negative pathogens. Its efficacy is comparable to other oral antimicrobial agents such as cefaclor and amoxicillin/clavulanate.[5][7]

Table 4: In Vitro Activity of Loracarbef (MIC₉₀ values)

| Bacterial Species | MIC₉₀ Range (µg/mL) |

| Streptococcus pneumoniae | 0.25 - 2.0 |